N-Desbutyl-N-propyl Bumetanide-d5 chemical properties
N-Desbutyl-N-propyl Bumetanide-d5 chemical properties
This guide provides an in-depth technical analysis of N-Desbutyl-N-propyl Bumetanide-d5 , a specialized stable isotope-labeled internal standard used in the bioanalysis and impurity profiling of the loop diuretic Bumetanide.
Chemical Properties, Synthesis Logic, and Bioanalytical Applications
Executive Summary & Compound Identity
N-Desbutyl-N-propyl Bumetanide-d5 (CAS: 1346601-70-4) is the deuterated analog of N-Desbutyl-N-propyl Bumetanide (also known as Bumetanide Impurity 1). It serves as a critical Internal Standard (IS) in LC-MS/MS assays, specifically designed to quantify the propyl-analog impurity present in Bumetanide drug substances and formulations.
In regulatory contexts (FDA/EMA), this compound is essential for establishing "mass balance" in impurity profiling, ensuring that the structurally similar propyl impurity is accurately quantified despite matrix effects or extraction inefficiencies.
Chemical Identity Table
| Parameter | Technical Detail |
| Chemical Name | 3-(Aminosulfonyl)-4-(phenoxy-d5)-5-(propylamino)benzoic acid |
| CAS Number | 1346601-70-4 |
| Parent Analyte | N-Desbutyl-N-propyl Bumetanide (CAS: 28395-28-0) |
| Molecular Formula | C₁₆H₁₃D₅N₂O₅S |
| Molecular Weight | 355.42 g/mol |
| Isotopic Purity | Typically ≥ 99% Deuterated forms (d5) |
| Chemical Purity | ≥ 98% (HPLC) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in Ethanol |
| Appearance | Off-white to pale yellow solid |
Structural Analysis & Isotopic Labeling
The structural integrity of this standard relies on the specific placement of deuterium atoms. Unlike general "Bumetanide-d5" which often labels the butyl chain, this specific analog modifies the alkyl side chain (butyl
Structural Diagram (Graphviz)
The following diagram illustrates the chemical structure and the logical relationship between the parent drug, the impurity, and the deuterated standard.
Caption: Structural relationship showing the transition from Bumetanide to its Propyl Impurity, and the corresponding Deuterated Internal Standard.
Synthesis Logic & Causality
Understanding the synthesis helps in troubleshooting stability and impurities within the standard itself. The preparation typically follows a nucleophilic aromatic substitution pathway, modified to incorporate the isotope label.
Synthetic Pathway
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Precursor Selection: The synthesis likely begins with Phenol-d5 to introduce the stable isotope label early in the core scaffold.
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Scaffold Construction: Phenol-d5 is reacted with a nitro-sulfamoyl-benzoic acid derivative (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid) to form the ether linkage.
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Side Chain Introduction: The nitro group is reduced to an amine, or directly displaced (depending on the specific leaving group chemistry), and then reacted with Propylamine (instead of Butylamine used for Bumetanide).
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Critical Control Point: The use of high-purity propylamine is essential to prevent the formation of "Bumetanide-d5" (butyl analog) which would interfere with the assay.
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Analytical Application: LC-MS/MS Protocol
This section details the methodology for using N-Desbutyl-N-propyl Bumetanide-d5 to quantify impurities. The primary advantage of this SIL-IS is its ability to co-elute with the target impurity, correcting for matrix effects (ion suppression/enhancement) in complex matrices like plasma or urine.[1][2]
Experimental Workflow
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Stock Preparation: Dissolve 1 mg of N-Desbutyl-N-propyl Bumetanide-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.
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Working Solution: Dilute stock in Methanol/Water (50:50) to 1 µg/mL.
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Sample Spiking: Add fixed volume of Working Solution to all samples (Blanks, Standards, QCs, Unknowns).
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Extraction: Protein Precipitation (PPT) using Acetonitrile or Liquid-Liquid Extraction (LLE) with Ethyl Acetate (acidified).
LC-MS/MS Conditions (Recommended)
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Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
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Ionization: ESI Negative Mode (Acidic analytes often ionize well in Neg mode, though Positive mode is also common for sulfonamides). Note: Verify mode based on instrument sensitivity.
MRM Transitions (Mass Spectrometry)
To establish the method, perform a Product Ion Scan. Theoretical transitions are derived below:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Impurity 1 (Propyl) | 349.1 [M-H]⁻ | ~269.0 | Loss of SO₂NH₂ or Propyl group |
| IS (Propyl-d5) | 354.1 [M-H]⁻ | ~274.0 | Shift of +5 Da retained in fragment |
Note: In Positive Mode [M+H]+, Precursors would be 351.1 (Impurity) and 356.1 (IS).
Bioanalytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for impurity quantification using the deuterated internal standard.
Handling, Stability, and Troubleshooting
Storage Protocols
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Lyophilized Powder: Stable for >2 years at -20°C. Protect from light.
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Solution State: DMSO stocks are stable for ~6 months at -20°C. Aqueous dilutions should be prepared fresh or used within 24 hours to prevent hydrolysis of the sulfonamide group.
Common Issues & Solutions
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Signal Contribution (Crosstalk): If the IS signal appears in the analyte channel, check for isotopic purity. If the d5 standard contains >0.5% d0 (unlabeled), it will bias the impurity quantification high.
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Action: Run a "Blanks + IS only" sample. If analyte peak is detected, the IS is impure or concentration is too high.
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Retention Time Shift: Deuterated standards usually co-elute perfectly. If a shift >0.05 min is observed, it may indicate a "Deuterium Isotope Effect" (rare in HPLC, more common in UPLC) or that the "Impurity" peak is actually a different isomer.
References
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United States Pharmacopeia (USP). (2018).[3] Bumetanide Tablets Monograph - Revision Bulletin. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-Desbutyl-N-propyl Bumetanide-d5 | CAS 1346601-70-4.[4][5][6][7] Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. uspnf.com [uspnf.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-Desbutyl-N-propyl BuMetanide-d5 | 1346601-70-4 [m.chemicalbook.com]
